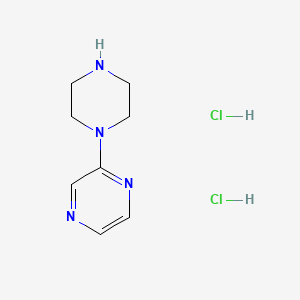

2-(Piperazin-1-yl)pyrazine dihydrochloride

Beschreibung

2-(Piperazin-1-yl)pyrazine dihydrochloride is a synthetic compound featuring a pyrazine core (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) linked to a piperazine moiety (a six-membered ring with two nitrogen atoms at positions 1 and 4) via a single bond. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Eigenschaften

Molekularformel |

C8H14Cl2N4 |

|---|---|

Molekulargewicht |

237.13 g/mol |

IUPAC-Name |

2-piperazin-1-ylpyrazine;dihydrochloride |

InChI |

InChI=1S/C8H12N4.2ClH/c1-2-11-8(7-10-1)12-5-3-9-4-6-12;;/h1-2,7,9H,3-6H2;2*1H |

InChI-Schlüssel |

BTCXEGGFJKEGDS-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)C2=NC=CN=C2.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)pyrazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the desired product .

Industrial Production Methods

In industrial settings, the production of 2-(Piperazin-1-yl)pyrazine dihydrochloride may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Piperazin-1-yl)pyrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the pyrazine ring .

Wissenschaftliche Forschungsanwendungen

2-(Piperazin-1-yl)pyrazine dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Piperazin-1-yl)pyrazine dihydrochloride involves its interaction with specific molecular targets. For instance, it can act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . The compound may also interact with other receptors and enzymes, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 2-(Piperazin-1-yl)pyrazine dihydrochloride with analogs:

*Calculated data for 2-(Piperazin-1-yl)pyrazine dihydrochloride based on analogs.

Key Observations :

- Pyrazine vs. Heterocyclic Cores : Pyrazine’s dual nitrogen atoms increase polarity compared to pyridine (one nitrogen) or thiazole (one nitrogen, one sulfur), influencing solubility and receptor binding .

- Salt Forms: Dihydrochloride salts (e.g., hydroxyzine, cetirizine) generally exhibit higher solubility than monohydrochloride analogs, critical for oral bioavailability .

- Substituent Effects : Chloro or methyl groups (e.g., in ) may enhance metabolic stability or target selectivity .

Pharmacological and Functional Comparisons

Antihistamines (Hydroxyzine, Cetirizine)

- Mechanism : H1 receptor antagonism via piperazine-mediated interactions .

- Divergence : 2-(Piperazin-1-yl)pyrazine lacks the diphenylmethane or acetic acid groups of hydroxyzine/cetirizine, likely shifting activity away from histamine receptors .

Antipsychotics (Phenothiazine Derivatives)

- Example: 10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5-oxide dihydrochloride .

- Activity: Dopamine D2 receptor modulation via phenothiazine core; 2-(Piperazin-1-yl)pyrazine’s pyrazine core may lack this affinity but could target other CNS receptors .

Antidepressants (Aryl Piperazines)

- Example: Compounds 16–18 in (tetrahydroisoquinoline-piperazine hybrids) .

- Activity : Dual 5-HT1A and Sigma-1 receptor targeting. Pyrazine’s electron-deficient ring may alter receptor binding compared to aryl groups .

Antimicrobials

Biologische Aktivität

Overview

2-(Piperazin-1-yl)pyrazine dihydrochloride, with the molecular formula C8H14N4Cl2, is a heterocyclic compound derived from piperazine and pyrazine. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure allows it to interact with various biological targets, leading to diverse therapeutic effects.

| Property | Value |

|---|---|

| CAS Number | 109467-19-8 |

| Molecular Formula | C8H14Cl2N4 |

| Molecular Weight | 237.12 g/mol |

| Purity | ≥ 95% |

| Synthesis Method | Reaction of pyrazine with piperazine under controlled conditions |

The biological activity of 2-(piperazin-1-yl)pyrazine dihydrochloride is primarily attributed to its ability to bind to various receptors and enzymes. This interaction can modulate their activity, influencing several biological pathways. The exact molecular targets depend on the specific application of the compound, which may include:

- Serotonin Receptors : Involved in mood regulation and targeted for antidepressant effects.

- Dopamine Receptors : Potential applications in treating neurological disorders.

- Enzymatic Pathways : Modulation of enzyme activities can lead to various therapeutic outcomes.

Biological Activities

Research has indicated several biological activities associated with 2-(piperazin-1-yl)pyrazine dihydrochloride:

- Antidepressant Activity :

- Antimicrobial Properties :

- Antioxidant Activity :

Study on Antidepressant Effects

A study investigated a series of piperazine derivatives, including 2-(piperazin-1-yl)pyrazine dihydrochloride, for their serotonin reuptake inhibition. The most promising compounds demonstrated significant stability in human liver microsomes and showed potential in reducing immobility times in forced swimming tests, a common model for assessing antidepressant activity .

Antimycobacterial Evaluation

Another study synthesized various pyrazine derivatives and evaluated their antimycobacterial properties using the agar well diffusion method. The results indicated that certain derivatives exhibited potent activity against Mycobacterium tuberculosis, suggesting that 2-(piperazin-1-yl)pyrazine dihydrochloride could be a candidate for further development as an anti-tuberculosis drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.